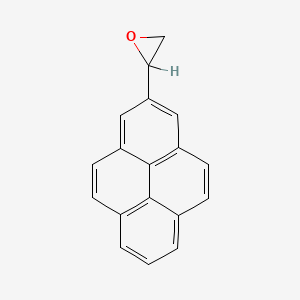
2-Pyren-2-yloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyren-2-yloxirane is a chemical compound that belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties . The structure of this compound includes a pyrene moiety attached to an oxirane ring, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyren-2-yloxirane typically involves the epoxidation of pyrene derivatives. One common method is the reaction of pyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. This reaction leads to the formation of the oxirane ring on the pyrene structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyren-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted pyrene derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted pyrene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Pyren-2-yloxirane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Pyren-2-yloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity makes it useful for labeling and tracking biological molecules in research applications .
Comparaison Avec Des Composés Similaires
2-Pyrone: A six-membered cyclic ester with similar reactivity and biological properties.
2H-Pyran: Another oxygen-containing heterocycle with applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-Pyren-2-yloxirane is unique due to its combination of the pyrene moiety and the oxirane ring, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring fluorescence and covalent labeling .
Propriétés
Numéro CAS |
86470-96-4 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-pyren-2-yloxirane |
InChI |
InChI=1S/C18H12O/c1-2-11-4-6-13-8-15(16-10-19-16)9-14-7-5-12(3-1)17(11)18(13)14/h1-9,16H,10H2 |
Clé InChI |
NQKVUDJVWOUUQF-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
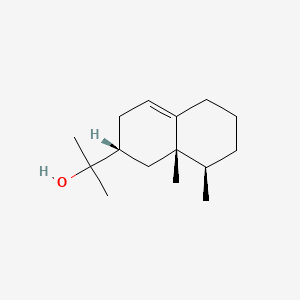
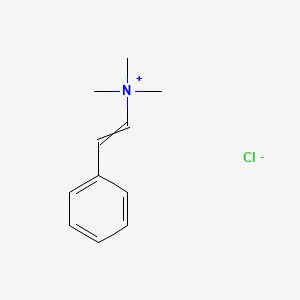
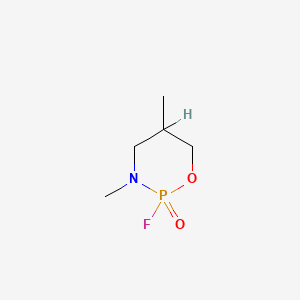
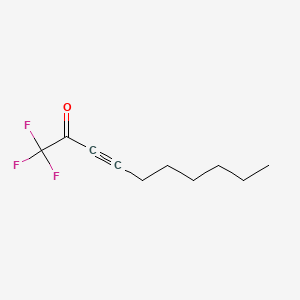
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
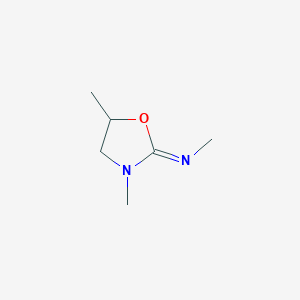

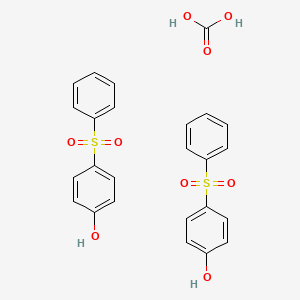
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
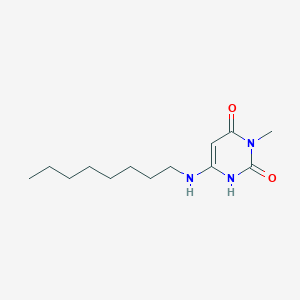
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
